2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
Description
Properties
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOKTGNZABRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389375 | |
| Record name | N-(4-Aminobenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
133978-59-3 | |
| Record name | N-(4-Aminobenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Phenylpropionic Acid
3-Phenylpropionic acid serves as a precursor for esterification. It is synthesized via oxidation of 3-phenylpropanal using molecular oxygen (e.g., air) at 55–90°C without catalysts, achieving >85% selectivity. The reaction proceeds under mild pressures (0.1–15 MPa), with crude yields exceeding 90% after distillation.
Reaction Conditions :
Esterification to Ethyl 3-Phenylpropanoate
The carboxylic acid group is protected as an ethyl ester to enhance reactivity during sulfonylation. Phenylpropionic acid is refluxed with ethanol and sulfuric acid, yielding the ester in near-quantitative conversion.
Typical Protocol :
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Combine 3-phenylpropionic acid (1 eq) with ethanol (5 eq) and H₂SO₄ (0.1 eq).
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Reflux at 80°C for 6 hours.
Sulfonylation with 4-Acetamidobenzenesulfonyl Chloride
Reaction Mechanism
The ethyl ester’s amino group reacts with 4-acetamidobenzenesulfonyl chloride in DMF, facilitated by pyridine to scavenge HCl. This yields ethyl 2-(4-acetamidobenzenesulfonylamino)-3-phenylpropanoate.
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Solvent : DMF
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Base : Pyridine (1 eq)
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Temperature : 25°C (initial), then 80°C for 12 hours
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Yield : 82–85% after recrystallization
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed using aqueous NaOH (3M) at 100–105°C for 8–10 hours, followed by acidification to pH 2–3 with HCl. This step restores the carboxylic acid group.
Representative Data :
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Starting Material : 14.5 g ethyl ester
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Product : 15 g 2-(4-acetamidobenzenesulfonylamino)-3-phenylpropionic acid
Deprotection of the Acetamide Group
Acidic Hydrolysis
The acetamide group is cleaved using concentrated HCl under reflux, yielding the free amine.
Procedure :
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Reflux the sulfonamide derivative with 6M HCl (10 eq) at 110°C for 4–6 hours.
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Neutralize with NH₄OH and extract with ethyl acetate.
Yield : 75–80% after purification
Alternative Routes and Modifications
Direct Sulfonylation of Phenylalanine
Phenylalanine reacts with 4-aminobenzenesulfonyl chloride in aqueous NaOH, though this method risks sulfonyl chloride hydrolysis. A preferred approach uses protected intermediates to avoid side reactions.
Enzymatic Resolution
Racemic mixtures of the target compound are resolved using lipases (e.g., Candida antarctica) in organic solvents, achieving enantiomeric excess >90%.
Analytical and Characterization Data
Physical Properties
Spectroscopic Data
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products
The major products formed from these reactions include nitro derivatives, sulfides, and various substituted aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. Its ability to inhibit specific enzymes involved in the inflammatory process makes it a candidate for developing new anti-inflammatory drugs. Research indicates that derivatives of phenylpropionic acid can modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—key mediators of inflammation .
Analgesic Effects
In addition to its anti-inflammatory properties, 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid has shown promise as an analgesic agent. Studies have demonstrated that it can effectively reduce pain responses in various animal models, suggesting potential applications in pain management therapies .
Biochemical Applications
Enzyme Inhibition
The compound's structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways. For instance, it has been reported to inhibit specific proteases and kinases that play roles in cell signaling and disease progression. This inhibition can be particularly relevant in cancer research, where controlling enzyme activity is crucial for managing tumor growth and metastasis .
Cellular Mechanisms
Research has indicated that this compound can influence cellular mechanisms such as apoptosis and cell proliferation. By modulating these processes, the compound may contribute to therapeutic strategies aimed at treating cancers or other proliferative disorders .
Pharmaceutical Development
Drug Formulation
The compound's unique properties make it suitable for incorporation into various drug formulations. Its solubility and stability profiles can be optimized for oral or injectable medications. Furthermore, it may serve as a lead compound for synthesizing more potent analogs with improved efficacy and reduced side effects.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings. For example, trials involving its use in combination therapies for chronic pain management have shown promising results, leading to further investigations into its potential as a standard treatment option .
Research and Development
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including amination and sulfonation processes. Understanding these synthetic pathways is crucial for scaling up production for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly effective in mimicking the structure of natural substrates, leading to competitive inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Compound 3b : 2-(2-Oxo-3-phenyl-propionylamino)-3-phenyl-propionic Acid
- Molecular Formula: C₁₈H₁₇NO₄
- Molecular Weight : 311.33 g/mol
- Key Differences: Replaces the sulfonamide group with a 2-oxo-3-phenylpropionylamino moiety.
Methyl 2-[(4-Methylbenzenesulfonyl)amino]-3-phenylpropanoate
- CAS : 92921-33-0
- Molecular Formula: C₁₈H₁₉NO₄S
- Molecular Weight : 345.41 g/mol
- Key Differences : Methyl ester replaces the carboxylic acid, and a 4-methyl group is added to the sulfonamide phenyl ring.
- Implications : Esterification increases lipophilicity, which may enhance cell membrane permeability but reduce stability in physiological conditions .
Bioactive Sulfonamide Derivatives
(R)-2-(4-Benzoylamino-benzenesulfonylamino)-3-(1H-indol-3-yl)-propionic Acid
Amino Acid Backbone Variants
3-Amino-3-(4-methylphenyl)propionic Acid
Data Table: Structural and Functional Comparison
Research Findings and Implications
Sulfonamide vs. Acyl Groups : The sulfonamide group in the target compound enhances water solubility compared to acyl derivatives (e.g., Compound 3b), which may improve bioavailability in aqueous environments .
Ester vs. Acid Forms : Methyl esters (e.g., ) exhibit higher lipophilicity but may require metabolic activation (hydrolysis) to become pharmacologically active .
Aromatic Substitutions : Indole-containing analogs () demonstrate targeted enzyme inhibition, suggesting that modifying the aromatic group can tailor specificity toward biological targets like MMPs .
Biological Activity
2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid, often referred to as a derivative of 3-phenylpropionic acid, is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activities are linked to various therapeutic potentials, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
- IUPAC Name : 2-(4-Aminobenzenesulfonylamino)-3-phenylpropanoic acid
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This is crucial in conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly through the modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Data
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | , |
| Anticancer | Induction of apoptosis in breast cancer cells | , |
| Antioxidant | Scavenging of free radicals |
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a potential use in treating chronic inflammatory conditions.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The compound's efficacy was compared with standard chemotherapeutics, showing promising results in reducing cell viability.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Cellular Mechanisms : The compound modulates key signaling pathways involved in inflammation and cancer progression, particularly by inhibiting NF-kB activation.
- Synergistic Effects : When combined with other therapeutic agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), there was an observed enhancement in anti-inflammatory effects, suggesting potential for combination therapies.
- Toxicology Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity, making it a viable candidate for further development.
Q & A
Q. What are the established synthetic routes for 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid, and what are their critical optimization parameters?
The synthesis typically involves two key steps: (1) preparation of the 3-phenylpropionic acid backbone and (2) sulfonamide coupling with 4-aminobenzenesulfonyl chloride. A common approach adapts peptide synthesis methodologies, where the sulfonyl group is introduced via nucleophilic substitution. For example, protected intermediates (e.g., Boc-protected amines) can enhance regioselectivity, as seen in similar sulfonamide syntheses . Critical parameters include:
- Reaction Solvent : Anhydrous dichloromethane or DMF to avoid hydrolysis of sulfonyl chloride.
- Base : Triethylamine or DMAP to neutralize HCl by-products.
- Temperature : 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagent/Condition | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | 4-Aminobenzenesulfonyl chloride, DMF, 0°C | 50–70% | Adapted from |
| Deprotection | TFA/DCM (1:1), rt | >90% | Similar to |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the phenyl and sulfonamide moieties. Aromatic protons appear as multiplets (δ 7.2–7.5 ppm), while sulfonamide NH resonates at δ 5.8–6.2 ppm (broad) .
- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide formation .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H], with exact mass matching the molecular formula (CHNOS).
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during sulfonamide synthesis (e.g., unexpected splitting in 1^11H NMR)?
Discrepancies often arise from:
- Rotamers : The sulfonamide NH can restrict rotation, causing splitting. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures .
- Solvent Effects : Switch from CDCl to DMSO-d to observe sharper NH signals.
- Computational Validation : Compare experimental C shifts with DFT-calculated values (software: Gaussian or ORCA) .
Q. What strategies mitigate by-product formation during sulfonamide coupling reactions?
- Stepwise Addition : Slow addition of sulfonyl chloride to the amine-containing intermediate to avoid excess reagent .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amines, as demonstrated in peptide synthesis (e.g., Boc-Phe-Phe derivatives) .
- Catalytic Optimization : Add DMAP (1–5 mol%) to accelerate coupling and reduce side reactions .
Q. Table 2: Common By-Products and Mitigation
| By-Product | Source | Mitigation |
|---|---|---|
| Hydrolyzed sulfonyl chloride | Moisture | Use anhydrous solvents and molecular sieves |
| Disulfonamide | Excess sulfonyl chloride | Control stoichiometry (1:1 molar ratio) |
Q. How can the stability of this compound be evaluated under varying pH conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA).
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Sulfonamides are typically stable at pH 4–8 but hydrolyze in strongly acidic/basic conditions .
Q. What computational tools are recommended for predicting the reactivity of sulfonamide derivatives?
- Molecular Docking : AutoDock Vina to study interactions with biological targets (e.g., enzymes inhibited by sulfonamides).
- Reactivity Descriptors : Use Fukui indices (calculated via Gaussian) to identify nucleophilic/electrophilic sites on the molecule .
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound?
- Comparative SAR Studies : Replace the 4-amino group with halogens (e.g., F, Cl) and test activity. For example, 3-(4-fluorophenyl)propionic acid derivatives show enhanced metabolic stability .
- Thermodynamic Solubility : Measure solubility in PBS (pH 7.4) and correlate with logP values (predicted via ChemAxon or ACD/Labs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
